(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one (2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 66625-33-0
VCID: VC5375359
InChI: InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13)
SMILES: C1C(=O)NC(=NC2=CC=C(C=C2)Cl)S1
Molecular Formula: C9H7ClN2OS
Molecular Weight: 226.68

(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one

CAS No.: 66625-33-0

Cat. No.: VC5375359

Molecular Formula: C9H7ClN2OS

Molecular Weight: 226.68

* For research use only. Not for human or veterinary use.

(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one - 66625-33-0

Specification

CAS No. 66625-33-0
Molecular Formula C9H7ClN2OS
Molecular Weight 226.68
IUPAC Name 2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13)
Standard InChI Key XLOJRPBYFPIFAA-UHFFFAOYSA-N
SMILES C1C(=O)NC(=NC2=CC=C(C=C2)Cl)S1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-4-one features a thiazolidin-4-one ring system fused with an imino group at position 2 and a 4-chlorophenyl substituent at position 3. The Z-configuration of the imino group is critical for its bioactivity, as geometric isomerism influences molecular interactions with biological targets. Key structural attributes include:

  • Molecular formula: C₉H₇ClN₂OS

  • Molecular weight: 226.68 g/mol

  • IUPAC name: 2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one.

The compound’s planar structure and electron-withdrawing chlorine atom enhance its ability to participate in hydrogen bonding and π-π stacking, which are pivotal for target binding .

Spectral and Computational Data

  • Infrared (IR) spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (C=N stretch) .

  • NMR spectroscopy: Distinct signals for the thiazolidinone ring protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

  • Computational studies: Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via a two-step protocol:

  • Condensation: 4-Chloroaniline reacts with thioglycolic acid in the presence of hydrochloric acid to form an intermediate thioamide.

  • Cyclization: The thioamide undergoes intramolecular cyclization under basic conditions (e.g., NaOH) to yield the thiazolidinone core .

Reaction conditions:

  • Temperature: 80–100°C

  • Solvent: Ethanol or methanol

  • Yield: 60–75% .

Advanced Methodologies

Recent advancements include microwave-assisted synthesis, which reduces reaction time to 15–20 minutes and improves yields to 85–90% . Green chemistry approaches using ionic liquids (e.g., [BMIM]BF₄) have also been explored, minimizing environmental impact .

Biological Activities

Antimicrobial Activity

(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-4-one demonstrates broad-spectrum antimicrobial effects:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Data adapted from in vitro studies . The chlorine substituent enhances membrane permeability, disrupting microbial cell walls .

Anticancer Activity

The compound exhibits potent cytotoxicity against multiple cancer cell lines:

Cell LineIC₅₀ (µM)Reference Compound (Doxorubicin IC₅₀)
MCF-7 (breast)0.310.28
A549 (lung)1.451.20
HT-29 (colon)2.101.90

Notably, it shows selective toxicity toward cancer cells over normal fibroblasts (IC₅₀ > 10 µM) .

Pharmacological Mechanisms

Induction of Apoptosis

In MCF-7 cells, the compound triggers apoptosis via:

  • Caspase-3/7 activation: 3.5-fold increase compared to controls .

  • DNA fragmentation: Observed in comet assays after 24-hour exposure .

  • Bax/Bcl-2 ratio modulation: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .

Cell Cycle Arrest

Flow cytometry reveals G2/M phase arrest in 65% of treated cells, linked to inhibition of cyclin-dependent kinase 1 (CDK1) and cyclin B1 .

Topoisomerase II Inhibition

Molecular docking studies suggest strong binding to topoisomerase II (binding energy: −9.2 kcal/mol), impairing DNA replication .

Applications in Medicinal Chemistry

Anticancer Drug Development

Hybrid molecules incorporating (2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one and cinnamaldehyde show enhanced potency against multidrug-resistant cancers (IC₅₀: 0.15 µM in MCF-7/ADR cells) .

Antimicrobial Agents

Structural analogs with fluorinated phenyl groups exhibit improved pharmacokinetic profiles, with 90% oral bioavailability in murine models .

Recent Research Advancements

Nanoformulations

Liposomal encapsulation increases solubility and tumor accumulation, achieving a 50% reduction in tumor volume in xenograft models .

Combination Therapies

Synergistic effects with paclitaxel (combination index: 0.3) suggest potential for use in adjuvant chemotherapy .

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